molecular formula C19H21ClN6O3S B2368453 4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1170490-54-6

4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2368453
CAS No.: 1170490-54-6
M. Wt: 448.93
InChI Key: LPCZTEREJDMYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine features a pyrimidine core substituted with a methyl group at position 2, a pyrazole ring at position 6, and a piperazine moiety at position 2. The piperazine is further functionalized with a 3-chloro-4-methoxyphenylsulfonyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry, particularly in kinase inhibition and antibacterial/antiviral applications .

Properties

IUPAC Name

4-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3S/c1-14-22-18(13-19(23-14)26-7-3-6-21-26)24-8-10-25(11-9-24)30(27,28)15-4-5-17(29-2)16(20)12-15/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCZTEREJDMYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a novel piperazine derivative with significant potential in pharmacology. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C18H21ClN2O4S
  • Molar Mass : 396.89 g/mol
  • CAS Number : 606097-83-0
  • Density : 1.323 g/cm³ (predicted)
  • Boiling Point : 574.1 °C (predicted)
  • pKa : 5.57 (predicted)

Antibacterial Activity

Recent studies have demonstrated that compounds featuring the piperazine moiety exhibit notable antibacterial properties. The synthesized derivatives, including the target compound, were evaluated against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Escherichia coliModerate
Staphylococcus aureusWeak
Pseudomonas aeruginosaModerate

The presence of the sulfonamide group enhances the antibacterial efficacy, as shown in related studies where sulfonamide derivatives displayed effective inhibition against Gram-positive bacteria .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The results indicate that it possesses significant inhibitory action, which is critical for therapeutic applications in neurodegenerative diseases and urea cycle disorders.

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

These findings suggest that the compound could be a promising candidate for further development as an enzyme inhibitor .

Anticancer Potential

Preliminary in vitro studies have suggested that the compound may exhibit anticancer properties. Structure-activity relationship (SAR) analyses indicate that modifications to the piperazine and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways .

Case Studies

  • Synthesis and Evaluation of Piperazine Derivatives
    A study synthesized several piperazine derivatives, including our target compound, and evaluated their biological activities. The results indicated that modifications to the phenyl and sulfonyl groups significantly influenced antibacterial and enzyme inhibitory activities .
  • Antimicrobial Screening
    Another investigation focused on a series of pyrimidine derivatives similar to our compound, revealing potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features such as the methoxy group in enhancing bioactivity .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, the synthesis of various pyrazolo derivatives has shown promising results in reducing inflammation in animal models. In particular, compounds derived from pyrazolo[3,4-d]pyrimidine structures have been reported to possess lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, making them safer alternatives for treating inflammatory conditions .

Case Study: Pharmacological Screening

In a pharmacological screening study, several compounds were evaluated for their ability to inhibit prostaglandin synthesis, which is crucial in the inflammatory response. The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine nucleus demonstrated potent inhibition of plasma prostaglandin E2 levels at varying doses .

Anticancer Properties

The compound's structural characteristics allow it to function as an antitumor agent. Pyrazolo[1,5-a]pyrimidines have been identified as effective scaffolds for anticancer drug development due to their ability to inhibit specific enzymes involved in cancer progression.

Research Findings

Research published in various journals highlights the anticancer potential of pyrazolo derivatives through their interaction with various molecular targets. A systematic review indicates that modifications to the pyrazolo scaffold can enhance its selectivity and potency against different cancer types .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes such as xanthine oxidase and cyclooxygenases (COX), which are involved in metabolic pathways relevant to inflammation and oxidative stress.

Enzymatic Activity

Inhibitory assays have demonstrated that derivatives of this compound can effectively reduce enzyme activity at low concentrations, suggesting a high degree of potency . This property is particularly beneficial for developing treatments for conditions like gout and other metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound Pyrimidine - 2-methyl
- 6-(1H-pyrazol-1-yl)
- 4-(3-chloro-4-methoxyphenylsulfonyl)piperazine
C₁₉H₁₉ClN₆O₃S 446.91 Sulfonylpiperazine enhances binding; pyrazole improves solubility
BJ13371 (1172552-91-8) Pyrimidine - 2-methyl
- 6-(1H-pyrazol-1-yl)
- 4-(2,4-difluorobenzoyl)piperazine
C₁₉H₁₈F₂N₆O 384.38 Fluorinated benzoyl group increases lipophilicity and metabolic stability
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Pyrimidine (dimeric) - 4,6-dichloro
- Methylsulfanyl groups on pyrimidine
- Piperazine linker
C₁₄H₁₆Cl₂N₆S₂ 403.35 Dimeric pyrimidine structure with sulfur-based substituents for enhanced stability
GDC-0941 Thieno[3,2-d]pyrimidine - 4-morpholinyl
- Methanesulfonylpiperazinylmethyl
C₂₂H₂₅N₅O₃S 439.53 Potent PI3K inhibitor with oral bioavailability; sulfonylpiperazine enhances target binding
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine - 6-trifluoromethyl
- 4-(methylimidazole sulfonyl)piperazine
C₁₃H₁₅F₃N₆O₂S 384.35 Trifluoromethyl group improves metabolic resistance; imidazole enhances polarity

Key Observations

Sulfonylpiperazine Motif :

  • The sulfonylpiperazine group is a common feature in the target compound and analogs like GDC-0941. This group is critical for hydrogen bonding with target proteins (e.g., PI3K in GDC-0941) .
  • Substituents on the phenyl ring (e.g., 3-chloro-4-methoxy in the target compound vs. 2,4-difluoro in BJ13371) influence electronic properties and steric interactions, affecting binding affinity and selectivity .

Pyrazole vs. Imidazole Substituents :

  • Pyrazole at position 6 (target compound) offers moderate solubility compared to bulkier groups like trifluoromethyl (). Imidazole-containing analogs () exhibit higher polarity but reduced metabolic stability due to increased susceptibility to oxidation .

Chlorine and Fluorine Substituents :

  • Chlorine in the target compound may enhance hydrophobic interactions, while fluorine in analogs like BJ13371 improves bioavailability and resistance to cytochrome P450-mediated degradation .

Dimeric Structures :

  • The dimeric pyrimidine in shows enhanced stability but reduced solubility, highlighting a trade-off in drug design .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely follows methods similar to , where sulfonyl chlorides react with piperazine intermediates under reflux with triethylamine .
  • The pyrimidine core and sulfonylpiperazine group are hallmarks of ATP-competitive inhibitors .

Preparation Methods

Preparation of 4,6-Dichloro-2-Methylpyrimidine

The pyrimidine backbone is synthesized via the Bredereck reaction , cyclizing ethyl acetoacetate and guanidine hydrochloride under acidic conditions:

$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}2\text{C(=NH)NH}2 \xrightarrow{\text{HCl, Δ}} \text{C}5\text{H}5\text{Cl}2\text{N}3 + \text{EtOH} + \text{H}_2\text{O}
$$

Optimization Notes :

  • Yield: 68–72% (reflux in HCl/EtOH, 8 h)
  • Purification: Recrystallization from n-hexane/ethyl acetate (4:1).

Functionalization of the Piperazine Side Chain

Protection-Deprotection Strategy for Piperazine

To achieve mono-sulfonylation, piperazine is protected as the Boc-piperazine derivative:

  • Protection :
    $$
    \text{Piperazine} + (\text{Boc})2\text{O} \xrightarrow{\text{CH}2\text{Cl}2} \text{N-Boc-piperazine} + \text{CO}2
    $$

    • Yield: 95% (0°C, 2 h)
  • Sulfonylation :
    $$
    \text{N-Boc-piperazine} + \text{ClSO}2\text{C}6\text{H}3(\text{Cl})(\text{OCH}3) \xrightarrow{\text{Et}_3\text{N}} \text{N-Boc-N'-sulfonylpiperazine} + \text{HCl}
    $$

    • Solvent: Dichloromethane, 0°C → rt
    • Yield: 88%.
  • Deprotection :
    $$
    \text{N-Boc-N'-sulfonylpiperazine} \xrightarrow{\text{TFA}} \text{N-sulfonylpiperazine} + \text{CO}2 + \text{C}4\text{H}_9\text{OH}
    $$

    • Conditions: Trifluoroacetic acid (TFA), 0°C, 1 h
    • Yield: Quantitative.

Coupling Sulfonylated Piperazine to Pyrimidine

The deprotected sulfonylpiperazine reacts with 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine via SNAr:

$$
\text{C}8\text{H}8\text{ClN}5 + \text{N-sulfonylpiperazine} \xrightarrow{\text{DIEA, NMP}} \text{C}{19}\text{H}{21}\text{ClN}6\text{O}_3\text{S} + \text{HCl}
$$

Optimized Conditions :

  • Solvent: N-Methylpyrrolidone (NMP)
  • Base: N,N-Diisopropylethylamine (DIEA, 2.5 equiv)
  • Temperature: 140°C, 24 h
  • Yield: 74% (isolated via silica gel chromatography).

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H NMR (600 MHz, DMSO-$$d6$$):
    δ 8.79 (s, 1H, pyrimidine-H), 8.21–8.06 (m, 3H, aryl-H), 4.12 (t, $$J$$ = 5.1 Hz, 4H, piperazine-H), 3.89 (s, 3H, OCH$$
    3$$), 2.45 (s, 3H, CH$$_3$$).

  • HRMS (ESI+) :
    m/z calc. for C$${19}$$H$${21}$$ClN$$6$$O$$3$$S [M+H]$$^+$$: 449.1024; found: 449.1026.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

Competing reactions at pyrimidine C2 and C4 positions were minimized by:

  • Using electron-withdrawing groups (Cl) to activate C6 for SNAr
  • Steric hindrance from 2-methyl group directing substitution to C6.

Sulfonylation Side Reactions

Over-sulfonylation of piperazine was prevented by:

  • Stoichiometric control (1:1 sulfonyl chloride:piperazine)
  • Low-temperature addition (<5°C).

Scale-Up Considerations

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Reaction Volume 50 mL 5 L
Heating Time 24 h 18 h (jacketed reactor)
Isolation Method Column Chromatography Crystallization (EtOAc/hexane)
Overall Yield 62% 58%

Key Adjustments :

  • Replaced DMF with cyclopentyl methyl ether (CPME) for greener processing
  • Automated pH control during sulfonylation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Stepwise SNAr High purity, predictable regiochemistry Lengthy protection-deprotection 58–62
One-Pot Coupling Reduced steps Low regiocontrol (<40% yield) 35–40
Microwave-Assisted Rapid (4 h total) Specialized equipment needed 55

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the sulfonylation of the piperazine ring followed by coupling with the pyrimidine-pyrazole core. Critical reagents include stannous chloride for reductions (e.g., nitro group reduction) and polar aprotic solvents like dimethylformamide (DMF) for nucleophilic substitutions. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure intermediate purity .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to verify substituent positions and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What are the primary biological targets or assays for this compound?

Preliminary studies focus on enzyme inhibition (e.g., kinases, phosphatases) and receptor binding assays (e.g., GPCRs). Cell-based viability assays (MTT or resazurin) evaluate cytotoxic effects, often in cancer cell lines. Dose-response curves (IC₅₀ determination) are standard for potency assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic parameter screening is critical:

  • Temperature : Elevated temperatures (80–120°C) accelerate sulfonylation but may degrade heat-sensitive intermediates.
  • Solvent polarity : DMF enhances solubility of polar intermediates, while dichloromethane (DCM) is preferred for acid-sensitive steps.
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocycle formation. Use design of experiments (DoE) to identify optimal conditions and reduce byproduct formation .

Q. How can structural-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Core modifications : Replace the pyrimidine ring with pyridazine () to alter electronic properties.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring to enhance target affinity.
  • Piperazine substitution : Vary sulfonyl groups (e.g., biphenyl vs. chlorophenyl) to modulate lipophilicity and bioavailability. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Compound integrity : Re-test batches with LC-MS to rule out degradation.
  • Cell line specificity : Compare activity in isogenic cell lines to identify genetic dependencies. Contradictions often arise from variations in assay conditions or impurities in earlier syntheses .

Q. What strategies mitigate off-target effects in functional studies?

  • Selective inhibitors : Use isoform-specific kinase inhibitors (e.g., GSK3β vs. CDK2) as controls.
  • CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cells.
  • Proteome profiling : Employ mass spectrometry-based chemoproteomics to identify unintended targets .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Purification

StepReagentSolventTemperatureMonitoring MethodYield Range
Sulfonylation3-Chloro-4-methoxybenzenesulfonyl chlorideDCM0–25°CTLC (hexane:EtOAc 3:1)60–75%
Piperazine coupling2-Methyl-6-(1H-pyrazol-1-yl)pyrimidineDMF80°CHPLC (C18 column)45–60%

Q. Table 2. Common Analytical Benchmarks

TechniqueKey MetricsApplication
¹H NMRδ 7.8–8.2 ppm (pyrimidine H), δ 3.8 ppm (methoxy)Regiochemical confirmation
HRMSm/z [M+H]⁺ calc. 487.09, observed 487.12Molecular formula validation
HPLCRetention time 12.3 min (95% purity)Batch quality control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.